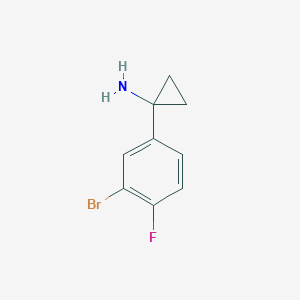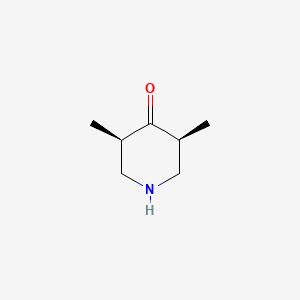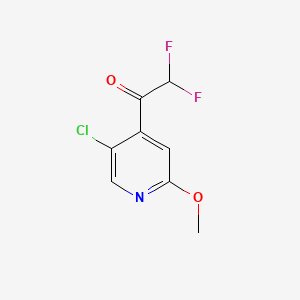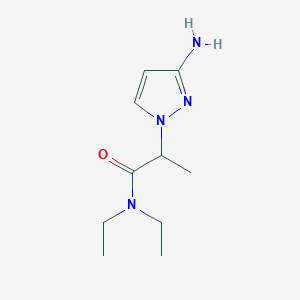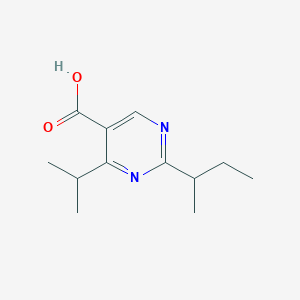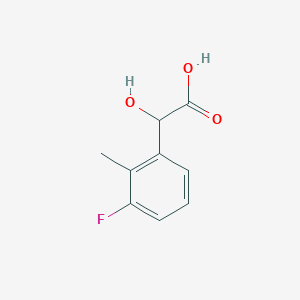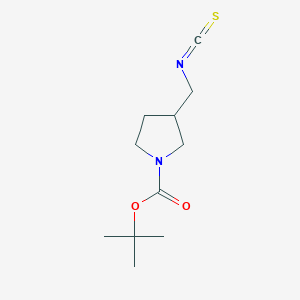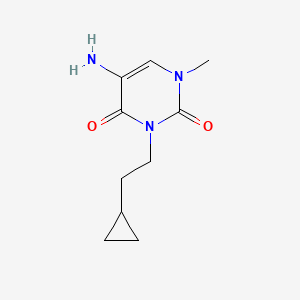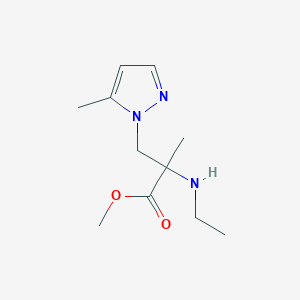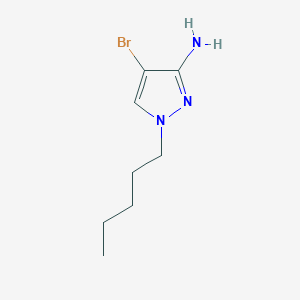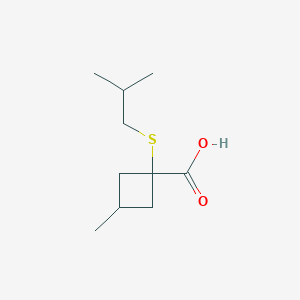
1-(Isobutylthio)-3-methylcyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Isobutylthio)-3-methylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with an isobutylthio group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isobutylthio)-3-methylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isobutylthiol with a cyclobutane derivative in the presence of a strong base, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to achieve high-quality products suitable for various applications.
化学反応の分析
Types of Reactions: 1-(Isobutylthio)-3-methylcyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the isobutylthio group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutylthio group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
科学的研究の応用
1-(Isobutylthio)-3-methylcyclobutane-1-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 1-(Isobutylthio)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, bind to receptors, and influence cellular processes. For example, the isobutylthio group may interact with thiol-containing enzymes, altering their activity and leading to downstream biological effects.
類似化合物との比較
- 1-(Isobutylthio)-2-methylcyclobutane-1-carboxylic acid
- 1-(Isobutylthio)-3-ethylcyclobutane-1-carboxylic acid
- 1-(Isobutylthio)-3-methylcyclopentane-1-carboxylic acid
Uniqueness: 1-(Isobutylthio)-3-methylcyclobutane-1-carboxylic acid stands out due to its specific substitution pattern on the cyclobutane ring, which imparts unique chemical and physical properties
特性
分子式 |
C10H18O2S |
|---|---|
分子量 |
202.32 g/mol |
IUPAC名 |
3-methyl-1-(2-methylpropylsulfanyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2S/c1-7(2)6-13-10(9(11)12)4-8(3)5-10/h7-8H,4-6H2,1-3H3,(H,11,12) |
InChIキー |
RGOFSYBOPDGEFZ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C1)(C(=O)O)SCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


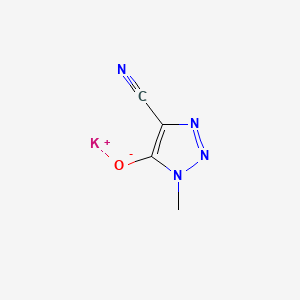
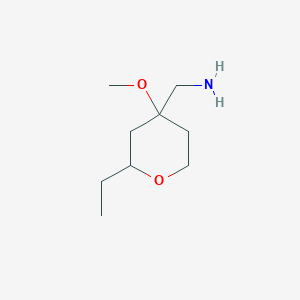
![Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13540051.png)
![4-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13540055.png)
